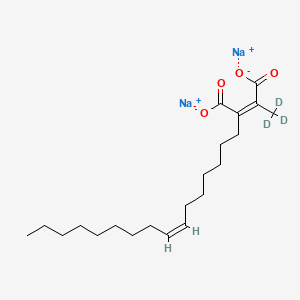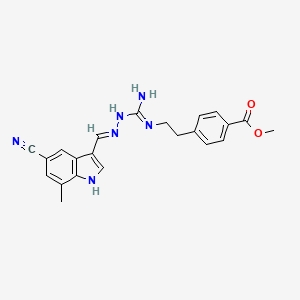
RXFP3/4 agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RXFP3/4 agonist 2 is a potent non-peptidic bis-RXFP3/4 agonist that induces the interaction between relaxin family peptide receptor 3 and β-arrestin-2. This compound is primarily used to study diseases caused by metabolic abnormalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RXFP3/4 agonist 2 involves the use of indole-containing amidinohydrazones. The synthetic route includes the formation of a hydrazone intermediate, followed by cyclization and functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-throughput screening to identify potential small molecule agonists .
Analyse Chemischer Reaktionen
Types of Reactions
RXFP3/4 agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .
Wissenschaftliche Forschungsanwendungen
RXFP3/4 agonist 2 has several scientific research applications, including:
Chemistry: Used as a chemical probe to investigate the function of RXFP3/4 receptors.
Biology: Studied for its role in regulating appetite, energy metabolism, and endocrine homeostasis.
Medicine: Potential therapeutic target for treating central nervous system diseases and metabolic disorders.
Industry: Utilized in high-throughput screening campaigns to identify new drug candidates
Wirkmechanismus
RXFP3/4 agonist 2 exerts its effects by binding to relaxin family peptide receptor 3 and promoting the interaction with β-arrestin-2. This interaction modulates neuronal activity in multiple brain circuits, influencing processes such as feeding, metabolism, and stress responses. The compound also affects the hypothalamic-pituitary-adrenal axis, playing a role in stress regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
RLX-33: A potent and selective antagonist of relaxin family peptide receptor 3.
ML-290: An effective relaxin/insulin-like family peptide receptor agonist.
Uniqueness
RXFP3/4 agonist 2 is unique due to its dual agonistic activity on both relaxin family peptide receptor 3 and relaxin family peptide receptor 4, making it a valuable tool for studying metabolic abnormalities and central nervous system diseases .
Eigenschaften
Molekularformel |
C22H22N6O2 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
methyl 4-[2-[[amino-[(2E)-2-[(5-cyano-7-methyl-1H-indol-3-yl)methylidene]hydrazinyl]methylidene]amino]ethyl]benzoate |
InChI |
InChI=1S/C22H22N6O2/c1-14-9-16(11-23)10-19-18(12-26-20(14)19)13-27-28-22(24)25-8-7-15-3-5-17(6-4-15)21(29)30-2/h3-6,9-10,12-13,26H,7-8H2,1-2H3,(H3,24,25,28)/b27-13+ |
InChI-Schlüssel |
XIVYUSRYHWXGLX-UVHMKAGCSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1NC=C2/C=N/NC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC=C2C=NNC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


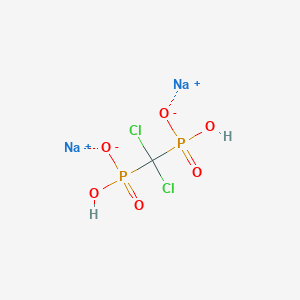
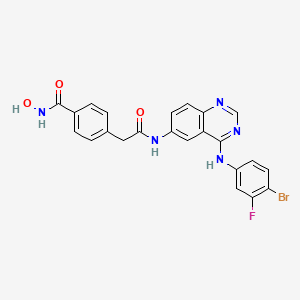
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
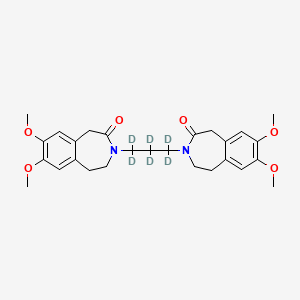
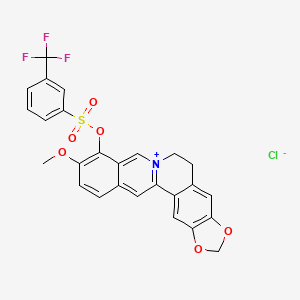

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
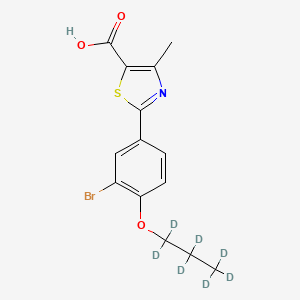
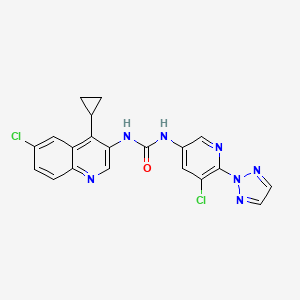
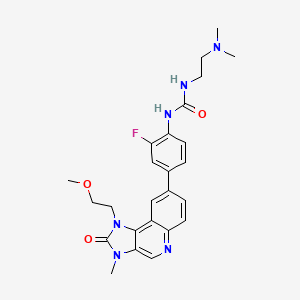
![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
